![molecular formula C18H19NO4S B5567220 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including substitution, nitration, and esterification processes. For molecules similar to 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate, procedures like the radical and ionic reactions of nitrothiophen derivatives are relevant. These reactions can proceed via novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates with excellent yields (Newcombe & Norris, 1979). Such methodologies are crucial for synthesizing complex molecules with specific functional groups.
Molecular Structure Analysis
The molecular structure of organic compounds significantly influences their reactivity and physical properties. Advanced techniques like NMR spectroscopy and X-ray crystallography are pivotal in determining the conformation and stereochemistry of molecules. For example, geometrical isomers of certain nitrophenyl derivatives have been synthesized and characterized, revealing no significant difference in their herbicidal effects despite molecular variations (Hayashi & Kouji, 1990).
Chemical Reactions and Properties
The chemical reactivity of 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate likely involves reactions characteristic of its functional groups. Nitrophenyl derivatives, for example, demonstrate diverse reactivity patterns, including substitution reactions and interactions leading to complex mixtures of products (Cooper & Scrowston, 1971). These reactions can be influenced by factors like solvent, temperature, and the presence of catalytic agents.
Physical Properties Analysis
The physical properties of organic molecules, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. Interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in these properties. Studies on similar compounds have detailed the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic π-π stacking interactions in defining supramolecular structures (Garden et al., 2002).
Applications De Recherche Scientifique
Synthesis and Characterization of Conducting Polymers
Research on similar sulfur and nitrophenyl-containing compounds has demonstrated their utility in the synthesis of conducting polymers. For example, polymers synthesized from monomers with nitrophenyl groups have been explored for their electrochromic properties. These materials are considered suitable for electrochromic devices due to their ability to change color in response to an electric charge, indicating potential applications in smart windows, displays, and low-energy consumption screens (Serhat Variş et al., 2006).
Substitution Reactions and Organic Synthesis
Studies on the substitution reactions of nitrothiophen derivatives provide insights into the reactivity of such compounds, demonstrating their potential in creating a variety of organic molecules. These reactions can lead to the formation of C-alkylates, highlighting a pathway for synthesizing complex organic structures, which could be useful in pharmaceutical synthesis and the development of new materials (P. Newcombe & R. Norris, 1979).
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQHVZMSOCTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
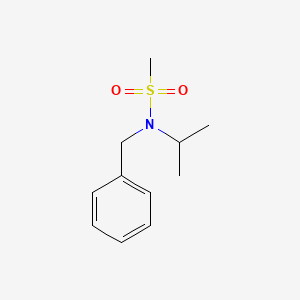
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
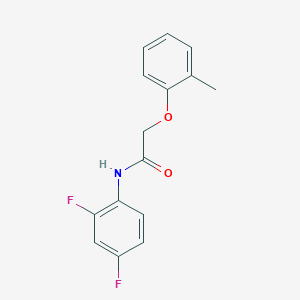
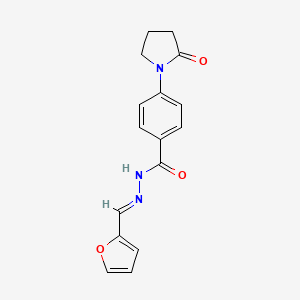
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)
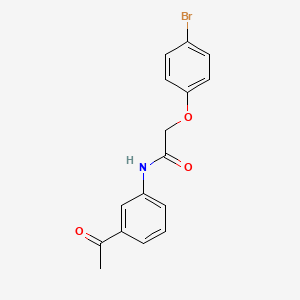
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
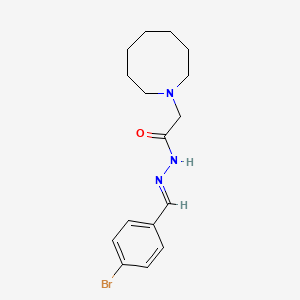
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)